molecular formula C12H25N3O2 B2884078 Tert-butyl 4-(1-aminopropan-2-yl)piperazine-1-carboxylate CAS No. 1018248-96-8

Tert-butyl 4-(1-aminopropan-2-yl)piperazine-1-carboxylate

Cat. No.: B2884078
CAS No.: 1018248-96-8
M. Wt: 243.351
InChI Key: BYCHAILZTCZXAW-UHFFFAOYSA-N
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Description

Tert-butyl 4-(1-aminopropan-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C12H25N3O2. It is a piperazine derivative, which is a class of compounds known for their wide range of applications in medicinal chemistry and organic synthesis .

Scientific Research Applications

Tert-butyl 4-(1-aminopropan-2-yl)piperazine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in the study of biological processes and as a building block for biologically active molecules.

    Medicine: It is used in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of polymers and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(1-aminopropan-2-yl)piperazine-1-carboxylate typically involves the protection of piperazine with a tert-butyl group followed by the introduction of the 1-aminopropan-2-yl group. One common method involves the reaction of piperazine with tert-butyl chloroformate to form tert-butyl piperazine-1-carboxylate. This intermediate is then reacted with 1-aminopropan-2-ol under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(1-aminopropan-2-yl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions may yield various substituted piperazine derivatives .

Mechanism of Action

The mechanism of action of tert-butyl 4-(1-aminopropan-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl 4-(1-aminopropan-2-yl)piperazine-1-carboxylate include:

Uniqueness

This compound is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This makes it a versatile compound in various scientific research applications, particularly in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

tert-butyl 4-(1-aminopropan-2-yl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O2/c1-10(9-13)14-5-7-15(8-6-14)11(16)17-12(2,3)4/h10H,5-9,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCHAILZTCZXAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)N1CCN(CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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